molecular formula C11H12Cl6N2O6 B14505192 Bis(1-acetamido-2,2,2-trichloroethyl) propanedioate CAS No. 63499-65-0

Bis(1-acetamido-2,2,2-trichloroethyl) propanedioate

Cat. No.: B14505192
CAS No.: 63499-65-0
M. Wt: 480.9 g/mol
InChI Key: SMTFXONAPIRHDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(1-acetamido-2,2,2-trichloroethyl) propanedioate: is a chemical compound with the molecular formula C11H12Cl6N2O6 and a molecular weight of 480.9 g/mol . It is known for its unique structure, which includes two acetamido groups and three chlorine atoms attached to an ethyl group, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of bis(1-acetamido-2,2,2-trichloroethyl) propanedioate typically involves the reaction of propanedioic acid with 1-acetamido-2,2,2-trichloroethanol under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: : Bis(1-acetamido-2,2,2-trichloroethyl) propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Chemistry: : In chemistry, bis(1-acetamido-2,2,2-trichloroethyl) propanedioate is used as a reagent in various organic synthesis reactions. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules .

Biology: : The compound has applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with proteins makes it useful in biochemical assays .

Medicine: : In medicine, this compound is investigated for its potential therapeutic properties. It is studied for its role in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors .

Industry: : Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of bis(1-acetamido-2,2,2-trichloroethyl) propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Bis(1-acetamido-2,2,2-trichloroethyl) malonate
  • Bis(1-acetamido-2,2,2-trichloroethyl) succinate
  • Bis(1-acetamido-2,2,2-trichloroethyl) fumarate

Comparison: : Compared to similar compounds, bis(1-acetamido-2,2,2-trichloroethyl) propanedioate is unique due to its specific structure and reactivity. Its three chlorine atoms and two acetamido groups provide distinct chemical properties, making it more versatile in various applications .

Properties

CAS No.

63499-65-0

Molecular Formula

C11H12Cl6N2O6

Molecular Weight

480.9 g/mol

IUPAC Name

bis(1-acetamido-2,2,2-trichloroethyl) propanedioate

InChI

InChI=1S/C11H12Cl6N2O6/c1-4(20)18-8(10(12,13)14)24-6(22)3-7(23)25-9(11(15,16)17)19-5(2)21/h8-9H,3H2,1-2H3,(H,18,20)(H,19,21)

InChI Key

SMTFXONAPIRHDZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(Cl)(Cl)Cl)OC(=O)CC(=O)OC(C(Cl)(Cl)Cl)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.